2,2,5-Trimethylhexane
Overview
Description
2,2,5-Trimethylhexane is an organic compound with the molecular formula C9H20. It is a branched alkane and is one of the isomers of nonane. This compound is known for its use as a solvent in various industrial applications due to its chemical stability and relatively low reactivity .
Mechanism of Action
Target of Action
2,2,5-Trimethylhexane is a type of alkane . Alkanes are major components of natural gas and petroleum. They are primarily used as fuels and lubricants. The primary targets of alkanes like this compound are typically combustion reactions where they are oxidized to produce energy .
Mode of Action
As an alkane, this compound primarily undergoes combustion reactions. In the presence of oxygen and heat, it reacts to form carbon dioxide and water, releasing energy in the process. This energy can be harnessed for various purposes, such as powering engines or heating homes .
Biochemical Pathways
The primary biochemical pathway involving this compound is its combustion. This process involves the breaking of C-C and C-H bonds in the alkane and the formation of new O=C=O and O-H bonds in carbon dioxide and water, respectively .
Result of Action
The combustion of this compound results in the release of energy, which can be harnessed for various purposes. The byproducts of this reaction, carbon dioxide and water, are released into the environment .
Action Environment
The action of this compound is heavily influenced by environmental factors. Adequate oxygen supply is necessary for its combustion. Temperature is another crucial factor, as combustion reactions are typically initiated only at high temperatures. The presence of a spark or flame is often required to start the combustion of this compound .
Biochemical Analysis
Biochemical Properties
2,2,5-Trimethylhexane plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by dissolving them, which facilitates biochemical reactions. The nature of these interactions is typically non-specific, as this compound does not form covalent bonds with biomolecules but rather interacts through van der Waals forces and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on its concentration and exposure duration. At low concentrations, it may not significantly impact cell function. At higher concentrations, this compound can disrupt cell membranes due to its hydrophobic nature, leading to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, causing increased membrane fluidity and permeability. This can lead to enzyme inhibition or activation, depending on the specific enzymes involved. Additionally, changes in gene expression may occur as a secondary effect of membrane disruption .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including chronic membrane disruption and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while at higher doses, it can cause significant toxic effects. These effects include liver and kidney damage, as well as neurotoxicity. Threshold effects are observed, with toxicity becoming apparent at concentrations above a certain level .
Metabolic Pathways
This compound is involved in metabolic pathways related to its degradation and elimination from the body. It is metabolized primarily in the liver by cytochrome P450 enzymes, which oxidize the compound to more water-soluble metabolites that can be excreted in urine. This metabolic process can affect metabolic flux and alter levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its hydrophobic nature. It readily diffuses across cell membranes and accumulates in lipid-rich tissues. Transporters and binding proteins are not significantly involved in its distribution, as passive diffusion is the primary mode of transport .
Subcellular Localization
This compound localizes primarily within the lipid bilayers of cell membranes and lipid droplets within cells. Its activity and function are influenced by its localization, as it can disrupt membrane integrity and fluidity. There are no specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,5-Trimethylhexane can be synthesized through the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under high pressure and moderate temperatures to ensure optimal yield .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The compound can be isolated through fractional distillation and further purified using various separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or elevated temperatures.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Substitution: Halogenated derivatives such as 2,2,5-trimethylhexyl chloride or bromide.
Scientific Research Applications
2,2,5-Trimethylhexane has several applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and chromatography due to its non-polar nature.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Occasionally used in pharmaceutical formulations as a solvent or excipient.
Industry: Utilized in the production of lubricants, adhesives, and coatings.
Comparison with Similar Compounds
2,2,4-Trimethylpentane: Another branched alkane with similar solvent properties but a different molecular structure.
2,3,4-Trimethylpentane: Similar in terms of chemical stability and industrial applications.
Uniqueness: 2,2,5-Trimethylhexane is unique due to its specific branching pattern, which influences its boiling point, solubility, and reactivity compared to other isomers. This distinct structure makes it particularly suitable for certain industrial applications where specific solvent properties are required .
Properties
IUPAC Name |
2,2,5-trimethylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-8(2)6-7-9(3,4)5/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOSMYBYIHNXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073326 | |
Record name | Hexane, 2,2,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid. Pungent, acrid odor. | |
Record name | 2,2,5-Trimethylhexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14612 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
16.6 [mmHg] | |
Record name | 2,2,5-Trimethylhexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14612 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3522-94-9 | |
Record name | 2,2,5-Trimethylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3522-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,5-Trimethylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Trimethylhexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexane, 2,2,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,5-trimethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,5-TRIMETHYLHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGW1Z6985E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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